5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole
Overview
Description
“5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole” is a chemical compound. It has a cycloalkane structure, which means it contains a ring of carbon atoms . The compound is saturated, meaning that all of the carbon atoms in the ring are single bonded to other atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of 5-bromosubstituted derivatives of indole phytoalexins . Another study reported the synthesis of 5-bromo-1-decylindolin-2-one . The synthesis typically involves the use of hydrazine hydrate and heating the solution to gentle reflux .Molecular Structure Analysis
The molecular structure of “5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole” is likely to be similar to other cycloalkanes, with a ring of carbon atoms. The smallest cycloalkane is cyclopropane . All of the cycloalkanes, from cyclopentane upwards, exist as "puckered rings" .Scientific Research Applications
Indole Synthesis and Classification
The indole alkaloids, such as lysergic acid and vincristine, have significantly inspired organic synthesis chemists. A review by Taber and Tirunahari (2011) presents a framework for the classification of all indole syntheses, highlighting the complexity and variety of methods available for preparing indoles, including 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole. This classification system aids in understanding the diverse synthetic strategies and their historical and current significance in organic chemistry, potentially guiding future developments in the synthesis of complex indoles like 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole (Taber & Tirunahari, 2011).
C2-Functionalization of Indole via Umpolung
Deka, Deb, and Baruah (2020) reviewed the C2-functionalization of indole through umpolung, a method that inverts the polarity of indole, facilitating its use as an electrophile. This approach is particularly relevant for derivatives like 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole, which could benefit from novel synthetic routes. The review emphasizes the importance of such functionalization in expanding the chemical diversity and potential applications of indole derivatives in synthetic and pharmaceutical chemistry (Deka, Deb, & Baruah, 2020).
Indole Derivatives in Hepatic Protection
Indole derivatives, including structures similar to 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole, have shown promise in hepatic protection. Wang et al. (2016) reviewed the pharmacokinetics and roles of indole-3-carbinol (I3C) and its major derivatives in protecting the liver against various chronic injuries. These compounds modulate enzymes, relieve oxidative stress, and influence cell proliferation and apoptosis, highlighting the therapeutic potential of indole derivatives in liver health (Wang et al., 2016).
Medicinal Perspectives of Indole Derivatives
Kumar and colleagues (2020) provided insights into the medicinal significance of indole derivatives, noting their diverse pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects. This highlights the potential of compounds like 5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole in various therapeutic areas, underscoring the importance of indole chemistry in drug discovery and development (Kumar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)-2,3-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDRKAYNCZTJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(cyclopropylmethyl)-2,3-dihydro-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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